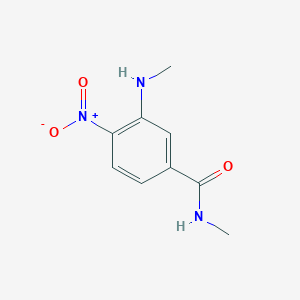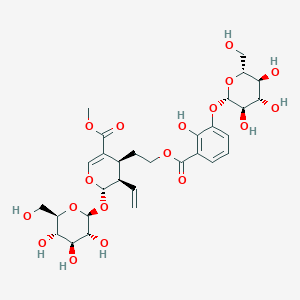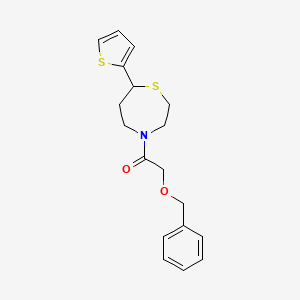![molecular formula C13H16N2OS B2995322 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol CAS No. 370074-90-1](/img/structure/B2995322.png)
2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has gained attention due to its potential pharmaceutical applications. The compound is a member of the cyclopentathienopyrimidinone family, which has been studied for its biological activities.
Wirkmechanismus
The mechanism of action of 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol is not fully understood. However, studies have suggested that the compound may work by inhibiting enzymes involved in the growth of cancer cells and reducing inflammation. The compound has also been shown to have antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol can affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol in the lab is that it has been shown to have potential pharmaceutical applications. Additionally, the compound has been synthesized and characterized, which makes it readily available for research. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its therapeutic effects. Additionally, studies could be conducted to optimize the synthesis method of the compound, which may improve its yield and purity. Furthermore, studies could be conducted to investigate the potential of the compound as a treatment for Alzheimer's disease. Finally, studies could be conducted to investigate the potential of the compound as a lead compound for the development of new anticancer drugs.
Synthesemethoden
The synthesis of 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol has been reported in the literature. One method involves the reaction of 2-methylthio-4,5-dihydro-1H-imidazole with 2-chloro-3-butyn-2-ol in the presence of a base to form the intermediate compound. The intermediate is then reacted with 1,4-dibromobutane in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol has been studied for its potential pharmaceutical applications. The compound has been reported to have antitumor activity, with studies showing that it can inhibit the growth of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and analgesic activities. Studies have also suggested that the compound may have potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
10-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-7-10-14-12(16)11-8-5-4-6-9(8)17-13(11)15-10/h2-7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVABVVRLVTNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)




![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)


![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)
